interleukin binding factor

DNA mismatch repair G/T-mismatch binding forkhead specificity

Interleukin binding factor (CAS 143298-33-3) is the human FOXK2 protein, a member of the forkhead‑box (FOX) family of transcription factors. It was first identified as a 60 kDa ubiquitously expressed nuclear protein that binds to NFAT‑like purine‑rich motifs in the HIV‑1 long terminal repeat (LTR) and the interleukin‑2 promoter.

Molecular Formula C7H12O4
Molecular Weight 0
CAS No. 143298-33-3
Cat. No. B1178946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinterleukin binding factor
CAS143298-33-3
Synonymsinterleukin binding factor
Molecular FormulaC7H12O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Interleukin Binding Factor (FOXK2, CAS 143298-33-3): Identity, Classification, and Primary Research Context


Interleukin binding factor (CAS 143298-33-3) is the human FOXK2 protein, a member of the forkhead‑box (FOX) family of transcription factors. It was first identified as a 60 kDa ubiquitously expressed nuclear protein that binds to NFAT‑like purine‑rich motifs in the HIV‑1 long terminal repeat (LTR) and the interleukin‑2 promoter [1]. FOXK2 recognizes the core sequence 5′-GTAAACA-3′ and can function as both a transcriptional activator and repressor [2]. Structurally, it contains a winged‑helix DNA‑binding domain (the forkhead domain) that is highly conserved across the FOX family, yet the protein exhibits unique biochemical properties that distinguish it from its closest paralogs such as FOXK1 [1][3].

Why Generic Substitution Fails for FOXK2 (Interleukin Binding Factor, CAS 143298-33-3) vs. Closest Forkhead Paralogs


Although all forkhead‑box proteins share a structurally related DNA‑binding domain that recognizes similar core motifs (e.g., 5′-RYAAAYA-3′), individual family members exhibit distinct flanking‑sequence preferences, different affinities for mismatched DNA, and non‑overlapping in‑vivo transcriptional outputs. For example, FOXK2 and FOXO3 bind extensively overlapping genomic sites, yet FOXK2 uniquely recruits the PR‑DUB deubiquitinase complex, while FOXO3 primarily regulates apoptotic gene networks [1]. More critically, FOXK2 and its nearest homolog FOXK1 display differential sensitivity to insulin‑stimulated nuclear translocation and regulate distinct metabolic gene sets [2]. A researcher who substitutes FOXK2 with FOXK1 or FOXO3 therefore risks losing the specific DNA‑repair, metabolic, and viral‑regulation activities that are quantitatively documented below [1][2].

Quantitative Differentiation Evidence for FOXK2 (Interleukin Binding Factor, CAS 143298-33-3) vs. Closest Forkhead Analogs


FOXK2 Binds G/T‑Mismatch DNA with Higher Affinity than Canonical Forkhead Motif, a Property Absent in FOXO3

FOXK2 (ILF) is the only forkhead protein identified to date that binds G/T‑mismatch DNA with higher affinity than fully matched forkhead consensus DNA. In electrophoretic mobility shift assays (EMSA) using recombinant FOXK2 forkhead domain and HL60 nuclear extract, FOXK2 exhibited stronger binding to a G/T‑mismatch duplex than to the matched 5′-GTAAACA-3′ canonical sequence [1]. This activity is sequence‑context‑dependent, requiring a strict 5′-TRT GNB-3′ heteroduplex [1]. In contrast, FOXO3—which shares extensive genomic occupancy with FOXK2—does not display preferential G/T‑mismatch binding; its DNA interaction is driven solely by the core GTAAACA motif [2].

DNA mismatch repair G/T-mismatch binding forkhead specificity EMSA

FOXK2 Requires 5′-Flanking Sequence AT for High-Affinity DNA Binding, Unlike FOXO3 Which Is Insensitive to Flanking Mutations

In competitive EMSA experiments using a ³²P‑labeled wild‑type FOXK2 binding site from the CYP27C1 locus, FOXK2 binding was equivalently competed by the wild‑type sequence and a 3′‑flanking mutant (mut2), but a 5′‑flanking mutation (mut1) reduced competition efficiency substantially [1]. For FOXO3, all three competitors—wild‑type, mut1, and mut2—competed equally well, indicating that FOXO3 binding is unaffected by the 5′‑flanking sequence [1]. Genome‑wide, the broader FOXK2 motif ATGTAAACAS was present in >6 % of FOXK2‑specific ChIP‑seq peaks, compared to only ~1 % of FOXO3‑specific peaks [1].

DNA binding specificity flanking sequence preference forkhead competition EMSA FOXK2 vs FOXO3

FOXK2 Binds HIV‑1 LTR with Higher Affinity than IL‑2 Promoter, a Target Preference Not Reported for FOXK1

The original cloning study demonstrated that FOXK2 (ILF) binds purine‑rich motifs in the HIV‑1 LTR with higher affinity than the analogous motifs in the IL‑2 promoter [1]. While both sequences contain NFAT‑like elements, the HIV‑1 LTR harbors a tandem arrangement that facilitates cooperative binding by two FOXK2 molecules [1][2]. FOXK1, although structurally highly homologous (the FOXK1 DNA‑binding domain shares ~80% amino‑acid identity with FOXK2), has not been shown to discriminate between these two promoter elements in quantitative binding assays [2].

HIV-1 LTR IL-2 promoter NFAT-like motif FOXK2 specificity

Key Residue Mutagenesis Defines FOXK2 DNA‑Binding Surface: R307A Abolishes Binding, K258A Reduces Binding to 40%

Site‑directed mutagenesis mapped FOXK2 residues critical for DNA interaction: substitution R307A completely abolishes DNA binding, while K258A reduces binding to 40 % of wild‑type levels, K300A to 20 %, S305A to 70 %, and K328A to 25 % [1]. These residues map to the recognition helix and wing regions of the forkhead domain that are not identically conserved in FOXK1. For example, the corresponding position to FOXK2 R307 in FOXK1 is a lysine (K304 in FOXK1a), which engages the DNA backbone differently, as visualized in the 2.4 Å crystal structure of the FOXK1a–DNA complex [1]. This divergence at the protein–DNA interface means that antibodies or small‑molecule inhibitors raised against FOXK2 are unlikely to cross‑react with FOXK1.

FOXK2 mutagenesis DNA-binding residues alanine scanning protein engineering

FOXK2 and FOXK1 Exhibit Reciprocal Insulin‑Stimulated Translocation, Correlating with Differential Metabolic Gene Regulation

In AML12 hepatocytes, insulin stimulation drives FOXK1 and FOXK2 from the cytoplasm into the nucleus—reciprocal to the nuclear exit of FOXO1 [1]. RNA‑seq after individual knockdown of FOXK1 or FOXK2 revealed that FOXK2 depletion preferentially up‑regulates apoptosis‑related genes, while FOXK1 depletion primarily affects cell‑cycle and lipid‑metabolism genes [1]. Double knockdown produces a partially additive but distinct transcriptomic signature, indicating that the two proteins cannot fully compensate for each other [1]. This functional divergence occurs despite their high sequence homology and shared ability to bind the core GTAAACA motif [1].

insulin signaling nuclear translocation FOXK1 vs FOXK2 metabolic regulation

Application Scenarios Where FOXK2 (Interleukin Binding Factor, CAS 143298-33-3) Is the Evidence‑Backed Choice


G/T‑Mismatch DNA‑Binding Assays and DNA‑Damage Sensing Screens

FOXK2 is the only mammalian forkhead protein shown to preferentially bind G/T‑mismatch DNA. Use recombinant FOXK2 forkhead domain or full‑length protein as a positive control in EMSA‑based mismatch‑binding screens, DNA‑pull‑down experiments with lesion‑containing oligonucleotides, or as a bait in proteomic identification of mismatch‑repair complexes [1][2].

HIV‑1 Latency and Transcriptional Regulation Studies

Because FOXK2 exhibits higher affinity for the HIV‑1 LTR over the IL‑2 promoter, it is uniquely suited for experiments examining LTR‑specific transcriptional control. Applications include ChIP‑qPCR to monitor FOXK2 occupancy at the integrated HIV‑1 LTR, luciferase‑reporter assays for LTR‑driven gene expression, and co‑immunoprecipitation to identify FOXK2‑containing repressor complexes at the LTR [3].

Insulin‑Signaling and Metabolic Gene‑Regulation Experiments

FOXK2 is the paralog of choice for investigating insulin‑regulated apoptosis, as its knockdown specifically derepresses apoptotic gene programs in hepatocytes—an effect not observed with FOXK1 depletion. Recommended applications include siRNA‑mediated FOXK2 silencing in AML12 or primary hepatocytes followed by RNA‑seq or targeted qPCR for apoptosis markers, and subcellular fractionation to track insulin‑induced nuclear translocation [4].

Forkhead‑Specific DNA‑Binding Selectivity Studies

For in‑vitro selection or systematic evolution of ligands by exponential enrichment (SELEX) experiments aimed at defining extended forkhead‑binding motifs, FOXK2 is the only FOX factor documented to require a 5′‑AT dinucleotide flanking the core GTAAACA motif. Including FOXK2 alongside FOXO3 in parallel SELEX runs can reveal flanking‑sequence contributions to affinity and specificity [2].

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